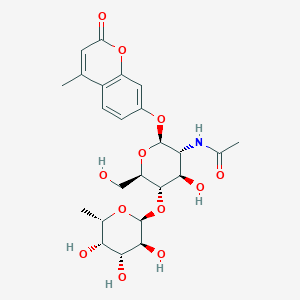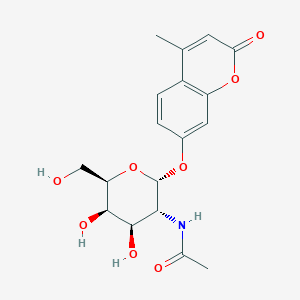
2,5-アンヒドロ-D-マンニトール-1,6-二リン酸二バリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is a chemical compound with the molecular formula C6H10O11P2 . 2Ba . 2H2O and a molecular weight of 630.77 . This compound is known for its role in inhibiting gluconeogenesis in isolated hepatocytes and preventing hormonal stimulation of gluconeogenesis . Additionally, it acts as an activator of rat liver phosphofructokinase (PFKL) .
科学的研究の応用
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphorylated compounds and as a standard in analytical chemistry.
Biology: The compound is studied for its role in metabolic pathways, particularly in gluconeogenesis and glycolysis.
Medicine: Research focuses on its potential therapeutic effects in regulating blood glucose levels and its role in metabolic disorders.
Industry: It is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
The primary target of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is the rat liver phosphofructokinase (PFKL) . PFKL is a key enzyme in the glycolytic pathway, which regulates the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.
Mode of Action
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt acts as an activator of PFKL . By binding to PFKL, it enhances the enzyme’s activity, leading to increased conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.
Biochemical Pathways
The compound primarily affects the glycolytic pathway . By activating PFKL, it increases the rate of glycolysis, leading to enhanced production of ATP, the primary energy currency of the cell. This can have downstream effects on various cellular processes that rely on ATP, such as muscle contraction and signal transduction.
Result of Action
The activation of PFKL by 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt leads to an increase in the rate of glycolysis . This results in an increased production of ATP, which can enhance the energy availability in cells. Additionally, the compound inhibits gluconeogenesis in isolated hepatocytes and prevents hormonal stimulation of gluconeogenesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt involves the phosphorylation of 2,5-Anhydro-D-mannitol. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in anhydrous solvents like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the hydroxyl groups at positions 1 and 6 of the mannitol molecule.
Industrial Production Methods
Industrial production of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the dibarium salt form.
化学反応の分析
Types of Reactions
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphorylated groups back to hydroxyl groups.
Substitution: The phosphorylated groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, dephosphorylated mannitol, and substituted mannitol compounds.
類似化合物との比較
Similar Compounds
- 2,5-Anhydro-D-mannitol-1,6-diphosphate Monosodium Salt
- 2,5-Anhydro-D-mannitol-1,6-diphosphate Dipotassium Salt
- 2,5-Anhydro-D-mannitol-1,6-diphosphate Dicalcium Salt
Uniqueness
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is unique due to its specific dibarium salt form, which provides distinct solubility and stability properties compared to its sodium, potassium, and calcium counterparts. This uniqueness makes it particularly useful in specific biochemical and industrial applications.
特性
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQRPOQCCLORLH-YNZNHRASSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Ba2O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
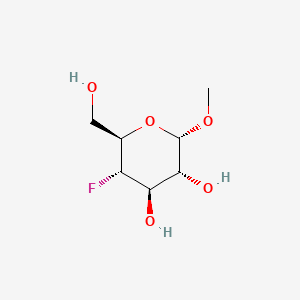

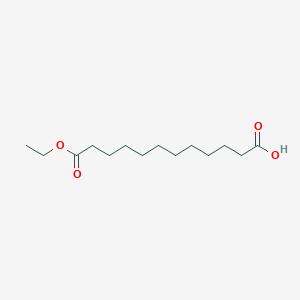

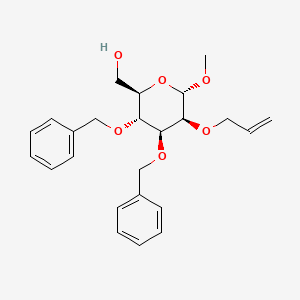
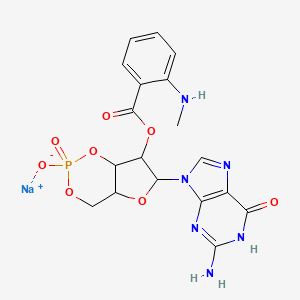
![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)
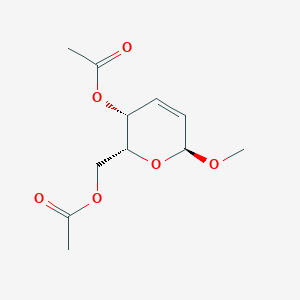

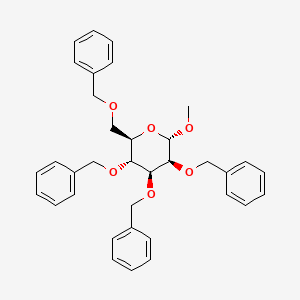
![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B1139944.png)

